molecular formula C21H27NO4 B2581402 2-(4-ethoxyphenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide CAS No. 1396847-90-7

2-(4-ethoxyphenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide

Cat. No. B2581402
CAS RN: 1396847-90-7
M. Wt: 357.45
InChI Key: PDCSCRMZRQRJFU-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide, also known as EMA-401, is a novel drug compound that has been developed for the treatment of chronic pain. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials to evaluate its safety and efficacy in humans.

Scientific Research Applications

Metabolism and Environmental Impact

Research into chloroacetamide herbicides, which share a structural similarity with the compound , has provided insights into their metabolism and potential carcinogenicity. Studies have demonstrated that compounds like acetochlor undergo complex metabolic activations leading to DNA-reactive products, indicating a pathway through which environmental chemicals might exert toxicological effects (Coleman, Linderman, Hodgson, & Rose, 2000).

Pharmaceutical Applications

The compound's structure is reminiscent of acetamide derivatives evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for antidiabetic drug development. These studies correlate well with docking studies and in vivo screening for antidiabetic activity, highlighting the compound's relevance in designing new therapeutic agents (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).

Synthesis of Antimalarial Drugs

In the realm of antimalarial drug development, N-(2-Hydroxyphenyl)acetamide serves as a crucial intermediate. The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase showcases a method for producing key intermediates in drug synthesis, emphasizing the importance of acetamide derivatives in medicinal chemistry (Magadum & Yadav, 2018).

Enzyme Inhibitory and Antioxidant Activities

The structural framework of acetamide derivatives is exploited in synthesizing compounds with potential biological activities, including enzyme inhibition and antioxidant properties. For instance, novel acetamide derivatives have been assessed for cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, showing significant potential as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).

Green Chemistry in Drug Design

The synthesis of analogues related to acetaminophen, a widely used analgesic and antipyretic drug, through green chemistry approaches underlines the environmental and sustainable aspects of drug design. These methodologies not only offer a pathway to novel bioactive compounds but also emphasize the importance of environmentally friendly synthesis techniques in pharmaceutical research (Reddy, Reddy, & Dubey, 2014).

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-4-26-19-11-5-16(6-12-19)13-20(23)22-15-21(2,24)14-17-7-9-18(25-3)10-8-17/h5-12,24H,4,13-15H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCSCRMZRQRJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC(C)(CC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide

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